molecular formula C5H8O2S B2830251 2-(Ethylthio)malonaldehyde CAS No. 2138427-19-5

2-(Ethylthio)malonaldehyde

Cat. No. B2830251
CAS RN: 2138427-19-5
M. Wt: 132.18
InChI Key: QAHSLKNHCGKCIJ-UHFFFAOYSA-N
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Description

“2-(Ethylthio)malonaldehyde” is a chemical compound with the molecular formula C5H8O2S and a molecular weight of 132.18. It is related to malonaldehyde, which is the simplest example of excited-state intramolecular hydrogen transfer (ESIHT), a fundamental reaction relevant to chemistry and biology .


Molecular Structure Analysis

Malonaldehyde mainly exists as its enol, hydroxyacrolein . In organic solvents, the cis-isomer is favored, whereas in water the trans-isomer predominates . The equilibrium is rapid and is inconsequential for many purposes .


Chemical Reactions Analysis

Malonaldehyde is involved in several competing relaxation pathways, including internal conversion mediated by ESIHT and C-C torsional motion as well as intersystem crossing . It is also a product of the radical-initiated oxidative decomposition of poly-unsaturated fatty acids .

Future Directions

Given the continuous advances in X-ray light sources, studies propose an experimental route to disentangle ultrafast excited-state decay channels in malonaldehyde, a prototypical ESIHT system . This could potentially apply to “2-(Ethylthio)malonaldehyde” and other related compounds as well.

properties

IUPAC Name

2-ethylsulfanylpropanedial
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c1-2-8-5(3-6)4-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHSLKNHCGKCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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